2-Propenoic acid, 3-[(cyanomethyl)thio]-2-[(diethoxyphosphinothioyl)oxy]-, ethyl ester
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Overview
Description
ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-[(DIETHOXYPHOSPHOROTHIOYL)OXY]-2-PROPENOATE is a complex organic compound with a unique structure that includes a cyano group, a sulfanyl group, and a diethoxyphosphorothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-[(DIETHOXYPHOSPHOROTHIOYL)OXY]-2-PROPENOATE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactors, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-[(DIETHOXYPHOSPHOROTHIOYL)OXY]-2-PROPENOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form sulfoxides or sulfones.
Reduction: Reducing agents can convert the cyano group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-[(DIETHOXYPHOSPHOROTHIOYL)OXY]-2-PROPENOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-[(DIETHOXYPHOSPHOROTHIOYL)OXY]-2-PROPENOATE involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the sulfanyl and diethoxyphosphorothioyl groups can interact with various enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyano and sulfanyl-containing molecules, such as:
- **ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-BUTENOATE
- **ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-PROPENOATE
Uniqueness
ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-[(DIETHOXYPHOSPHOROTHIOYL)OXY]-2-PROPENOATE is unique due to the presence of the diethoxyphosphorothioyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H18NO5PS2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl (Z)-3-(cyanomethylsulfanyl)-2-diethoxyphosphinothioyloxyprop-2-enoate |
InChI |
InChI=1S/C11H18NO5PS2/c1-4-14-11(13)10(9-20-8-7-12)17-18(19,15-5-2)16-6-3/h9H,4-6,8H2,1-3H3/b10-9- |
InChI Key |
NJLCAMWMBPFOQZ-KTKRTIGZSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/SCC#N)/OP(=S)(OCC)OCC |
Canonical SMILES |
CCOC(=O)C(=CSCC#N)OP(=S)(OCC)OCC |
Origin of Product |
United States |
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